![molecular formula C21H31N3O5S B7716151 N-(2H-1,3-benzodioxol-5-yl)-2-(N-cyclohexylbenzenesulfonamido)acetamide](/img/structure/B7716151.png)
N-(2H-1,3-benzodioxol-5-yl)-2-(N-cyclohexylbenzenesulfonamido)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2H-1,3-benzodioxol-5-yl)-2-(N-cyclohexylbenzenesulfonamido)acetamide, commonly known as BDBS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDBS is a sulfonamide derivative that has been synthesized through a multi-step process, and its mechanism of action involves the inhibition of a specific enzyme that is involved in various physiological processes.
Mecanismo De Acción
BDBS inhibits carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate ion. This inhibition has been shown to have a variety of physiological effects, including the reduction of intraocular pressure in glaucoma patients and the inhibition of bone resorption in osteoporosis patients.
Biochemical and Physiological Effects
BDBS has been shown to have a variety of biochemical and physiological effects, including the reduction of intraocular pressure in glaucoma patients, the inhibition of bone resorption in osteoporosis patients, and the potential anti-cancer and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BDBS in lab experiments is its specificity for carbonic anhydrase, which allows for the selective inhibition of this enzyme. However, one of the limitations of using BDBS is its relatively low potency compared to other carbonic anhydrase inhibitors.
Direcciones Futuras
There are several future directions for the study of BDBS. One area of research is the development of more potent inhibitors of carbonic anhydrase that can be used in the treatment of glaucoma and osteoporosis. Another area of research is the investigation of BDBS as a potential anti-cancer and anti-inflammatory agent. Additionally, the development of novel synthetic methods for the production of BDBS could lead to more efficient and cost-effective production of this compound.
Métodos De Síntesis
The synthesis of BDBS involves a multi-step process that starts with the reaction of 3,4-methylenedioxybenzaldehyde with cyclohexylamine to form the intermediate 1-(cyclohexylamino)-2,3-dihydro-1H-indene. This intermediate is then reacted with p-toluenesulfonyl chloride to form the corresponding sulfonamide, which is further reacted with N-(2-aminoethyl)acetamide to form BDBS.
Aplicaciones Científicas De Investigación
BDBS has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its use as an inhibitor of carbonic anhydrase, an enzyme that is involved in various physiological processes, including acid-base balance, respiration, and bone resorption. BDBS has also been investigated for its potential anti-cancer and anti-inflammatory properties.
Propiedades
IUPAC Name |
ethyl 4-[2-[benzenesulfonyl(cyclohexyl)amino]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O5S/c1-2-29-21(26)23-15-13-22(14-16-23)20(25)17-24(18-9-5-3-6-10-18)30(27,28)19-11-7-4-8-12-19/h4,7-8,11-12,18H,2-3,5-6,9-10,13-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRAQOKGVXTQMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[N-cyclohexyl-N-(phenylsulfonyl)glycyl]piperazine-1-carboxylate |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.